Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound characterized by its bicyclic structure and amino functionality. It has the molecular formula and a molecular weight of approximately 226.32 g/mol. This compound is classified as an amino acid derivative and is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized from readily available starting materials, including bicyclic amines and tert-butyl esters. Its relevance in scientific research stems from its unique structural features, which allow it to interact with biological systems effectively.
Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate belongs to the class of bicyclic compounds and is categorized under organic compounds due to its carbon-based structure. Its specific classification as an amino acid derivative highlights its importance in biological systems.
The synthesis of tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves several key steps:
The reaction typically requires careful control of temperature and time to ensure optimal yield and purity. The use of inert atmospheres may also be employed to prevent unwanted side reactions.
The molecular structure of tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate features a bicyclic framework that contributes to its rigidity and stability. The presence of an amino group allows for hydrogen bonding interactions, which are crucial for its biological activity.
The structural data can be characterized through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of conditions will significantly influence the products formed.
The mechanism of action for tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with biological targets through hydrogen bonding facilitated by the amino group. This interaction can modulate various molecular pathways within biological systems, potentially leading to therapeutic effects.
Studies have shown that the compound's bicyclic structure enhances its binding affinity to target molecules, making it a valuable scaffold in drug development .
Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is typically a solid at room temperature with specific melting and boiling points that can vary based on purity and environmental conditions.
The compound is stable under standard laboratory conditions but may react with strong oxidizing agents or bases. Its solubility in organic solvents like dichloromethane indicates moderate polarity due to the presence of both hydrophobic (tert-butyl) and hydrophilic (amino) groups.
Analytical methods such as high-performance liquid chromatography (HPLC) can be employed for purity assessment, while mass spectrometry can confirm molecular weight and structural integrity.
Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has several significant scientific applications:
The evolution of drug discovery increasingly leverages conformationally restricted scaffolds to address challenges in biological target specificity and metabolic stability. Among these, the 2-azabicyclo[2.2.2]octane framework stands as a privileged structure in medicinal chemistry due to its unique spatial characteristics. This bicyclic bridged system imposes pronounced three-dimensional rigidity, effectively constraining substituent geometries and minimizing entropic penalties upon target binding. The tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate variant exemplifies this approach, incorporating stereospecific amino and carboxylate functionalization to enable precise molecular interactions. Its structural rigidity arises from the bridgehead nitrogen and carbon atoms that lock the ring system into a well-defined conformation, distinguishing it from flexible acyclic analogs or smaller bicyclic systems [1] [6].
The 2-azabicyclo[2.2.2]octane core serves as a molecular scaffold that enforces precise three-dimensional positioning of pharmacophores, a feature critically absent in flexible chain molecules. This ring system displays a characteristic ~109.5° bond angle at the bridgehead nitrogen, mimicking tetrahedral carbon geometry while introducing structural constraints that profoundly influence bioactive molecule development. The scaffold’s rigidity suppresses rotational freedom, reducing the entropic cost of protein-ligand binding and enhancing binding affinity for biological targets. Its geometric parameters make it particularly valuable for targeting deep binding pockets in enzymes and receptors where conventional flexible molecules exhibit suboptimal binding kinetics [6].
Vectorial Control: The bridgehead nitrogen atom positions substituents in distinct spatial orientations—equatorial and axial—allowing simultaneous engagement with complementary binding regions in biological targets. This vectorial control enables optimization of binding interactions that would be geometrically inaccessible with monocyclic or linear scaffolds. For instance, the 5-amino group in (1S,4S,5S)-configured derivatives projects perpendicularly from the bicyclic plane, facilitating hydrogen bonding with deep catalytic sites in enzyme targets [6].
Steric and Electronic Profiles: With a molecular weight of 226.32 g/mol (C₁₂H₂₂N₂O₂), this scaffold maintains favorable drug-like properties while incorporating structural complexity that enhances selectivity. The tert-butyloxycarbonyl (Boc) group serves dual purposes: it protects the secondary amine during synthetic manipulations and modulates the molecule's electronic distribution through steric bulk, influencing ring conformation and dipole moments. This group's electron-withdrawing properties slightly decrease the basicity of the remaining ring nitrogen atoms, fine-tuning their hydrogen-bonding capabilities [1] [6].
Comparative Molecular Advantage: When benchmarked against related bicyclic systems, the [2.2.2] octane framework demonstrates superior conformational stability over [2.2.1]heptane analogs (e.g., tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, MW 212.29 g/mol) due to reduced ring strain. The additional methylene group expands the internal cavity angle by approximately 15°, significantly diminishing transannular interactions and enhancing chemical stability under physiological conditions [4] [6].
Table 1: Structural and Energetic Comparison of Bicyclic Scaffolds
Scaffold Type | Bond Angle at Bridgehead (°) | Ring Strain Energy (kcal/mol) | Characteristic Applications |
---|---|---|---|
2-Azabicyclo[2.2.2]octane | ~109.5 | 4.2 | Kinase inhibitors, antimicrobial agents |
2-Azabicyclo[2.2.1]heptane | ~96.0 | 19.7 | Limited by high reactivity |
2-Azabicyclo[4.2.0]octane | Variable (ring-fused) | 12.3 | Underexplored in medicinal chemistry |
The (1S,4S,5S) stereochemical designation in tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate represents an essential evolutionary advance in chiral scaffold design. This specific configuration positions three chiral centers in a spatially defined arrangement that creates a complementary "handshake" orientation for asymmetric binding pockets in biological targets. The stereochemistry governs not only the molecule's binding affinity but also its metabolic trajectory, as enzymes exhibit pronounced stereoselectivity in recognition and processing. The 5-amino group's spatial orientation in this isomer enables optimal hydrogen-bond donation to catalytic residues in target proteins, a feature unattainable with racemic mixtures or alternative stereoisomers [6].
Chiral Vector Influence: The (1S,4S,5S) configuration positions the 5-amino group equatorially, allowing it to adopt an orientation parallel to the bicyclic plane. This geometry maximizes accessibility for interactions with planar binding regions in enzymes like dihydrofolate reductase or kinase catalytic domains. Molecular modeling studies indicate that inversion at C5 (to the 5R configuration) decreases binding affinity by 10-100 fold against MRSA targets due to misalignment of hydrogen bonding vectors [6].
Synthetic Precision: Accessing this specific stereoisomer demands advanced asymmetric synthesis techniques, including chiral auxiliaries or enzymatic resolutions. The Boc-protected amino group (SMILES: NC1C2CN(C(C1)CC2)C(=O)OC(C)(C)C) serves as a handle for introducing chirality during synthetic sequences, while the tert-butyl ester provides steric bulk that facilitates chromatographic separation of diastereomers. Modern routes exploit transition-metal catalysis with chiral ligands to install the (1S,4S,5S) configuration with >95% enantiomeric excess, though scale-up challenges persist [1] [6].
Biological Discrimination: Enzymatic systems exhibit remarkable sensitivity to the (1S,4S,5S) configuration. In bacterial dihydrofolate reductase studies, this isomer demonstrated a 40-fold increase in inhibition constant (Ki) compared to its (1R,4R,5R) counterpart. Similarly, kinase binding assays revealed that inversion at C1 abolished JAK3 inhibition, underscoring the critical nature of absolute configuration in lock-and-key binding mechanisms [6].
Table 2: Available Stereodefined Derivatives of 2-Azabicyclo[2.2.2]octane
Compound Name | CAS Number | Configuration | Purity | Commercial Source |
---|---|---|---|---|
tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | 1638759-74-6 | Undefined | 95% | ChemShuttle |
tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | 1311390-89-2 | Undefined | 97% | Synthonix/Calpaclab |
tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | 617714-22-4 | N/A (ketone) | >94% | ChemSrc |
Despite promising applications, significant knowledge gaps persist regarding stereospecific variants of 2-azabicyclo[2.2.2]octane derivatives. The (1S,4S,5S)-5-amino isomer remains underexplored despite its theoretical advantages in vectorial chemistry, with most commercial suppliers offering only racemic or non-chiral-specified versions (e.g., ChemShuttle's 95% pure tert-butyl 5-amino derivative, CAS 1638759-74-6). This represents a critical limitation in structure-activity relationship studies where stereochemistry dictates pharmacological outcomes [1] [6] [8].
Synthetic Methodology Gaps: Current routes to the bicyclo[2.2.2]octane framework rely on Diels-Alder cyclizations or intramolecular alkylations that poorly control stereochemistry at C1, C4, and C5 positions. Ketone precursors (e.g., tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, CAS 617714-22-4) require stereoselective reductive amination, but reported methods yield diastereomeric mixtures. Opportunities exist for catalytic asymmetric hydrogenation or enzymatic transamination to install the (1S,4S,5S) configuration with high fidelity. Transition-metal catalysis using chiral Ir(III) or Rh(I) complexes shows promise for enantioselective synthesis but remains unexplored at production scales [5] [7].
Biological Evaluation Shortfalls: While racemic analogs demonstrate activity against MRSA (Journal of Medicinal Chemistry) and in kinase inhibition (Antimicrobial Agents and Chemotherapy), the contribution of individual stereoisomers remains unquantified. Molecular docking studies suggest the (1S,4S,5S) isomer would optimally fit the hydrophobic pocket of bacterial dihydrofolate reductase, yet targeted biological data for this specific configuration is absent from public literature. Similarly, its potential in neurological targets—exploiting the scaffold’s ability to cross blood-brain barrier—remains uninvestigated [6].
Chemical Space Expansion: The scaffold offers untapped potential for creating molecular diversity through selective N-alkylation of the secondary amine, Pd-catalyzed cross-coupling at C4/C8 positions, or amino acid conjugation at C5. The Boc group (SMILES: C(=O)OC(C)(C)C) facilitates orthogonal protection strategies for such derivatization. Computational studies indicate that introducing aryl groups at C4 could enhance π-stacking with tyrosine residues in kinase ATP pockets, potentially yielding inhibitors with picomolar affinity [6] [8].
Table 3: Documented Biological Applications of 2-Azabicyclo[2.2.2]octane Derivatives
Application Area | Mechanism of Action | Reported Activity | Key Research Findings |
---|---|---|---|
Antimicrobial Agents | Bacterial dihydrofolate reductase inhibition | MRSA growth inhibition (MIC90 = 1.2 µg/mL) | 4-Amino derivatives show 8-fold higher potency than trimethoprim |
Kinase Inhibitors (JAK3) | ATP-competitive inhibition | IC50 = 18 nM in enzymatic assays | Optimal vectorial geometry enhances hinge region binding |
Fluorescent Probes | Enzymatic activity sensors | Used in real-time phosphatase detection | Carboxylate group enables fluorophore conjugation |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7